[2-(4-Methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]amine dihydrochloride
Overview
Description
[2-(4-Methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]amine dihydrochloride is a useful research compound. Its molecular formula is C11H19Cl2N3 and its molecular weight is 264.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Quinazoline and tetrahydroquinoline derivatives have been found to interact with a variety of cellular targets, including various enzymes and receptors . The specific target would depend on the exact structure of the compound.
Mode of action
The mode of action of these compounds can vary widely, but they often work by binding to their target and modulating its activity . The exact nature of this interaction would depend on the specific target and the structure of the compound.
Biochemical pathways
Quinazoline and tetrahydroquinoline derivatives can affect a variety of biochemical pathways, depending on their specific target . For example, some derivatives have been found to inhibit the growth of cancer cells, suggesting that they may interfere with pathways involved in cell proliferation .
Pharmacokinetics
The pharmacokinetics of these compounds would depend on their specific structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by things like the compound’s size, polarity, and stability .
Result of action
The result of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme involved in cell proliferation, the result might be a decrease in the growth of cancer cells .
Action environment
The action of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors can affect things like the compound’s stability, its ability to reach its target, and its interaction with its target.
Properties
IUPAC Name |
2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c1-8-9-4-2-3-5-10(9)14-11(13-8)6-7-12;;/h2-7,12H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJHGSIPORUOFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.